1-(4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or piperazine moiety.
Scientific Research Applications
1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: A related compound with a similar piperazine structure but different substituents.
2-[(4-[3-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]PROPOXY]PHENYL)SULFANYL]PHENYL]ACETIC ACID: Another compound with a piperazine moiety and sulfonyl group, used in different applications.
Uniqueness
1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a piperazine ring, sulfonyl group, and pyrrolidinone moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C21H24ClN3O3S |
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Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24ClN3O3S/c22-18-4-1-3-17(15-18)16-23-11-13-24(14-12-23)29(27,28)20-8-6-19(7-9-20)25-10-2-5-21(25)26/h1,3-4,6-9,15H,2,5,10-14,16H2 |
InChI Key |
BXBZPSNEFSPOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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